Regioisomeric Advantage: Furan-3-yl vs. Furan-2-yl Attachment
In a series of N-benzyl-2-arylpiperidines evaluated for dopamine transporter (DAT) affinity, the 2-(furan-3-yl) regioisomer displayed a Ki of 11.9 nM, whereas the corresponding 2-(furan-2-yl) isomer exhibited a Ki of 82 nM—representing a 6.9-fold loss in affinity due solely to the furan attachment point [1]. This demonstrates that the 3-yl orientation is critical for high-affinity engagement with the DAT binding pocket.
| Evidence Dimension | DAT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11.9 nM (rat striatal synaptosomes) |
| Comparator Or Baseline | 1-Benzyl-2-(furan-2-yl)piperidine: Ki = 82 nM |
| Quantified Difference | 6.9-fold higher affinity for the 3-yl isomer |
| Conditions | [3H]DA uptake inhibition assay in rat striatal synaptosomes |
Why This Matters
For researchers screening DAT inhibitors, selecting the 3-yl regioisomer provides a sub-12 nM starting point, avoiding the 7-fold potency loss inherent to the 2-yl analog and reducing the need for extensive synthetic re-optimization.
- [1] University of Kentucky Research Foundation. US Patent 11,999,676. Compounds for treating CNS disorders. Example compounds 192 and 193; BindingDB BDBM679329. View Source
